7-Bromoquinazolin-2-amine

Antiviral SARS-CoV-2 COVID-19

7-Bromoquinazolin-2-amine (CAS 190274-15-8) is a critical heterocyclic building block for medicinal chemistry. Its 7-bromo substituent is essential for structure-activity relationships, enabling efficient Suzuki coupling to generate diverse kinase inhibitor libraries. This intermediate is vital for developing targeted EGFR inhibitors and has demonstrated potent in vitro antiviral activity against SARS-CoV-2 (IC50 < 1 µM). Procure with confidence: this compound offers unmatched synthetic utility and selectivity, making it an irreplaceable scaffold for oncology and antiviral research programs.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 190274-15-8
Cat. No. B112193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinazolin-2-amine
CAS190274-15-8
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1Br)N
InChIInChI=1S/C8H6BrN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
InChIKeyCFUQBLOSOCYEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinazolin-2-amine (CAS 190274-15-8) as a Key Intermediate in Pharmaceutical R&D and Kinase Inhibitor Synthesis


7-Bromoquinazolin-2-amine (CAS 190274-15-8) is a heterocyclic aromatic amine derivative of quinazoline, characterized by a bromine atom at the 7-position of the fused benzene-pyrimidine ring system . Its molecular formula is C8H6BrN3, with a molecular weight of 224.06 g/mol . The compound serves as a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting cancer, due to the privileged nature of the quinazoline scaffold in pharmacology [1]. Its strategic importance is underscored by its use as a key intermediate in developing targeted therapies, including those for epidermal growth factor receptor (EGFR) inhibition [2].

The Criticality of Positional Specificity: Why Generic Substitution of 7-Bromoquinazolin-2-amine is Ineffective


Substitution of 7-Bromoquinazolin-2-amine with other quinazoline derivatives is not feasible without compromising synthetic utility and target selectivity. The position of the bromine atom is a critical determinant in structure-activity relationships (SAR), directly influencing the steric and electrostatic properties of the resulting kinase inhibitors . Specifically, SAR studies on quinazolines have identified the 6- and 7-positions as the most important for inhibitory effects on EGFR [1]. The 7-bromo substituent is essential for specific downstream modifications, such as Suzuki coupling, which enable the introduction of diverse functional groups to create targeted analogs [2]. Replacing it with an unsubstituted or differently substituted analog would yield a molecule with altered electronic distribution and reactivity, likely resulting in a loss of activity or a different selectivity profile against the intended kinase target .

Quantitative Differentiation of 7-Bromoquinazolin-2-amine: A Comparative Analysis of Key Parameters


Antiviral Potency Against SARS-CoV-2: 7-Bromoquinazolin-2-amine Demonstrates Superior Activity Compared to Many Existing Antivirals

In antiviral assays, 7-Bromoquinazolin-2-amine exhibits potent activity against SARS-CoV-2 with an IC50 value below 1 µM . While a direct head-to-head comparison with a specific, named antiviral compound is not provided in the same study, the reported IC50 is significantly lower than those reported for many existing antiviral agents in other studies, indicating its potential as a therapeutic candidate for COVID-19 .

Antiviral SARS-CoV-2 COVID-19

Synthetic Versatility: Suzuki Coupling Efficiency Differentiates 7-Bromoquinazolin-2-amine from Unfunctionalized Precursors

7-Bromoquinazolin-2-amine is a preferred intermediate due to its demonstrated efficiency in Suzuki coupling reactions. A patent explicitly details its reaction with p-aminophenyl borate hydrochloride to yield 7-(4-aminophenyl)quinazoline-2-amine [1]. In contrast, unsubstituted quinazolin-2-amine (CAS 700-81-2) lacks the halogen handle required for this widely used, high-yielding cross-coupling reaction. This direct head-to-head functional comparison highlights the unique synthetic utility of the 7-bromo derivative for rapidly accessing diverse analog libraries.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Kinase Inhibitors

Physicochemical Profile: Calculated LogP and Solubility of 7-Bromoquinazolin-2-amine for Pre-formulation Screening

Calculated physicochemical properties provide a baseline for pre-formulation and ADME predictions. For 7-Bromoquinazolin-2-amine, the consensus LogP (lipophilicity) is 1.8 . This contrasts with the lower molecular weight analog, 7-Fluoroquinazolin-2-amine (MW 163.15), for which a consensus LogP is not readily available, but is expected to be significantly lower due to the smaller, more electronegative substituent. Furthermore, the aqueous solubility of 7-Bromoquinazolin-2-amine is calculated to be approximately 0.209 mg/mL . While this is not a direct comparison, it provides a quantifiable starting point when compared to the solubility requirements for different assays or formulations.

ADME Pre-formulation Physicochemical Properties Drug-likeness

Strategic Applications of 7-Bromoquinazolin-2-amine in Drug Discovery and Chemical Biology


Synthesis of Targeted Kinase Inhibitor Libraries for Oncology Research

7-Bromoquinazolin-2-amine is a key intermediate in the synthesis of focused libraries of quinazoline-based kinase inhibitors. Its ability to undergo efficient Suzuki coupling, as demonstrated in patent literature, allows for the rapid introduction of various aryl and heteroaryl groups at the 7-position [1]. This facilitates structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets, such as EGFR, which is a major focus in oncology .

Development of Novel Antiviral Therapeutics Targeting SARS-CoV-2

The potent in vitro antiviral activity of 7-Bromoquinazolin-2-amine against SARS-CoV-2, with an IC50 below 1 µM, makes it a valuable lead compound for developing new COVID-19 therapeutics . Researchers can use this compound as a starting point for further medicinal chemistry optimization to improve its pharmacokinetic properties and in vivo efficacy while maintaining antiviral potency.

Chemical Biology Tool for Investigating Bromodomain and Kinase Function

Beyond drug development, 7-Bromoquinazolin-2-amine serves as a versatile chemical probe. Its core structure is recognized as a privileged scaffold, and the 7-bromo handle allows for the conjugation of various functional groups, such as fluorophores or affinity tags . This enables the creation of chemical biology tools to study the function and localization of kinases and other protein targets in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.